molecular formula C13H11FO3S B6374833 2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261895-62-8

2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6374833
CAS RN: 1261895-62-8
M. Wt: 266.29 g/mol
InChI Key: DGFXNZRLNGMGGU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% (2F4MSPP95) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of laboratory experiments and studies.

Scientific Research Applications

2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in studies of protein-ligand interactions, drug design, and enzyme inhibition. Additionally, it has been used to study the interactions between small molecules and proteins, to study the structure of DNA, and to study the role of enzymes in metabolic pathways.

Mechanism of Action

2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% acts as an inhibitor of enzymes, binding to the active sites of the enzymes and preventing them from catalyzing reactions. It also binds to other proteins and small molecules, forming complexes that can be used to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure of proteins, and to interact with small molecules. Additionally, it has been found to have anti-inflammatory and antioxidant properties, and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of applications. However, it can also be toxic if not handled properly, and it can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for the use of 2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% in scientific research. It could be used to study the role of proteins in disease processes, to study the mechanism of action of drugs, and to study the structure of proteins and other molecules. Additionally, it could be used to develop new drugs and to study the effects of environmental pollutants on proteins and other molecules. Finally, it could be used to study the interactions between proteins and other molecules, and to develop new methods for studying protein-ligand interactions.

Synthesis Methods

2-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% can be synthesized using a variety of methods. The most commonly used method is a one-pot synthesis, which involves the reaction of 4-fluorophenol with 3-methylsulfonylphenol in the presence of an acid catalyst. Other methods of synthesis include the use of a Friedel-Crafts reaction, a Wittig reaction, or a Suzuki coupling reaction.

properties

IUPAC Name

2-fluoro-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFXNZRLNGMGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684494
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261895-62-8
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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